molecular formula C11H15NO B596916 (R)-2-(phenoxymethyl)pyrrolidine CAS No. 182323-68-8

(R)-2-(phenoxymethyl)pyrrolidine

Cat. No. B596916
CAS RN: 182323-68-8
M. Wt: 177.247
InChI Key: CVINTVJDIQIIGZ-SNVBAGLBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“®-2-(phenoxymethyl)pyrrolidine” is a chemical compound with the molecular formula C11H15NO . It is available in the form of a white to yellow solid .


Molecular Structure Analysis

“®-2-(phenoxymethyl)pyrrolidine” contains a total of 29 bonds, including 14 non-H bonds, 6 multiple bonds, 3 rotatable bonds, and 6 aromatic bonds. It also contains 1 five-membered ring, 1 six-membered ring, 1 secondary amine (aliphatic), and 1 ether (aromatic) .


Physical And Chemical Properties Analysis

“®-2-(phenoxymethyl)pyrrolidine” has a molecular weight of 177.25 . It is a white to yellow solid .

Scientific Research Applications

Chiral Metal-Organic Frameworks (MOFs)

Chiral pyrrolidine derivatives, including ®-2-(phenoxymethyl)pyrrolidine, are used to functionalize MOFs. These frameworks have crystalline structures that can be designed and tuned for specific applications, such as catalysis, gas storage, and separation processes. The chirality introduced by pyrrolidine derivatives is crucial for asymmetric catalysis applications .

Covalent-Organic Frameworks (COFs)

Similar to MOFs, COFs benefit from the incorporation of chiral pyrrolidine derivatives. These frameworks are used to create novel heterogeneous catalysts and provide platforms to mimic and explore catalytic processes in biological systems. The design flexibility of COFs allows for the development of materials with specific pore sizes and functionalities .

Ionic Liquid Crystals

®-2-(phenoxymethyl)pyrrolidine is involved in the synthesis of pyrrolinium-based ionic liquid crystals. These materials are of interest due to their electrochemical stability and ability to stabilize numerous mesophases over a wide thermal range, including room temperature. This makes them suitable for applications in display technologies and electronic devices .

C–H Functionalization

The compound is used in metal-free direct C–H functionalization of pyrrolidine rings. This leads to the formation of pyrrolinium moieties, which serve as polar heads in mesogens. The resulting ionic mesogens with partially unsaturated pyrrolidine rings are found to stabilize a wide range of mesophases, which is significant for the development of new materials with tailored properties .

Safety and Hazards

For safety information, it’s recommended to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

properties

IUPAC Name

(2R)-2-(phenoxymethyl)pyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO/c1-2-6-11(7-3-1)13-9-10-5-4-8-12-10/h1-3,6-7,10,12H,4-5,8-9H2/t10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVINTVJDIQIIGZ-SNVBAGLBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)COC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H](NC1)COC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-2-(phenoxymethyl)pyrrolidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.